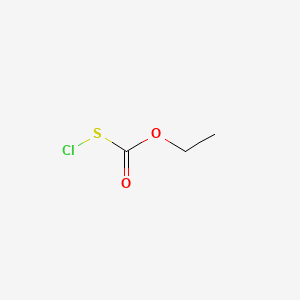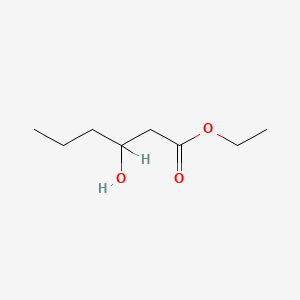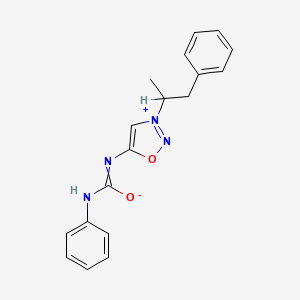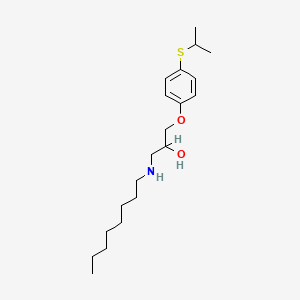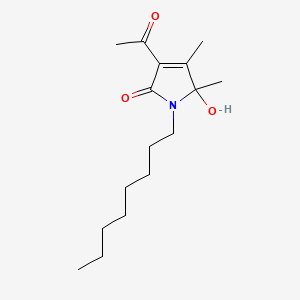
mt-21
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MT-21 is a synthetic compound known for its ability to induce apoptosis, a form of programmed cell death. It has garnered significant attention in the field of cancer research due to its unique mechanism of action, which involves the direct release of cytochrome c from mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions
MT-21 is synthesized through a series of chemical reactions involving specific reagents and conditions. The exact synthetic route is proprietary, but it generally involves the formation of a central N-acyl hemiaminal group, which acts as an electrophilic center .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
MT-21 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of reactive oxygen species.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in nucleophilic substitution reactions, particularly with amine- and thiol-based nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically produce reactive oxygen species, while substitution reactions yield various substituted derivatives of this compound .
Scientific Research Applications
MT-21 has a wide range of applications in scientific research:
Mechanism of Action
MT-21 induces apoptosis by activating c-Jun-NH2-terminal kinase via the Krs/MST protein, which is activated by caspase-3 cleavage dependent on reactive oxygen species production . The compound directly induces the release of cytochrome c from mitochondria, which is necessary to activate caspase-9. This release occurs before a change in membrane potential and is suppressed by overexpression of Bcl-2 .
Comparison with Similar Compounds
Similar Compounds
Fas: Another apoptosis-inducing agent that activates caspase-3.
Atractyloside: An inhibitor of adenine nucleotide translocase that also induces cytochrome c release.
Uniqueness of MT-21
This compound is unique in its ability to directly induce the release of cytochrome c from isolated mitochondria, a feature not observed in other apoptosis-inducing agents . This makes it a powerful tool for studying mitochondrial function and apoptosis mechanisms.
Properties
Molecular Formula |
C16H27NO3 |
|---|---|
Molecular Weight |
281.39 g/mol |
IUPAC Name |
3-acetyl-5-hydroxy-4,5-dimethyl-1-octylpyrrol-2-one |
InChI |
InChI=1S/C16H27NO3/c1-5-6-7-8-9-10-11-17-15(19)14(13(3)18)12(2)16(17,4)20/h20H,5-11H2,1-4H3 |
InChI Key |
IWFCPVZRZLDTPI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C(=O)C(=C(C1(C)O)C)C(=O)C |
Canonical SMILES |
CCCCCCCCN1C(=O)C(=C(C1(C)O)C)C(=O)C |
Synonyms |
MT 21 MT-21 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


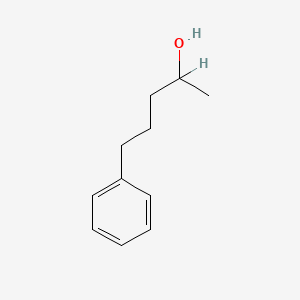
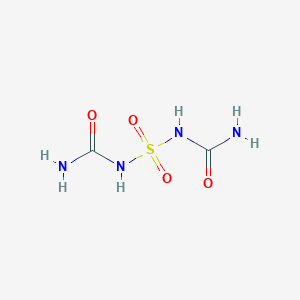
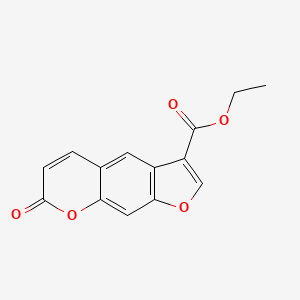
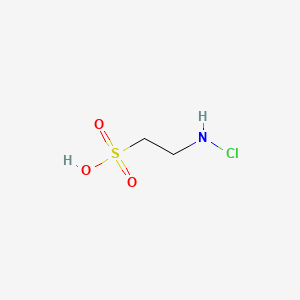
![9,10-Didehydro-N-[1-(hydroxymethyl)-propyl]-D-lysergamide](/img/structure/B1199605.png)

